molecular formula C10H13ClFN B2934065 3-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride CAS No. 1807937-81-0

3-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride

Cat. No. B2934065
CAS RN: 1807937-81-0
M. Wt: 201.67
InChI Key: JEMYNKMYLOANFH-KMMPGQJCSA-N
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Description

“3-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1807937-81-0 . It has a molecular weight of 201.67 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12FN.ClH/c11-10-4-2-1-3-9(10)7-5-8(12)6-7;/h1-4,7-8H,5-6,12H2;1H/t7-,8-; . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and their connectivity.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 201.67 . More specific physical and chemical properties, such as melting point or solubility, are not provided in the available resources.

Scientific Research Applications

Synthesis of Bioactive Compounds

  • VLA-4 Antagonists : A novel series of 3-aminocyclobut-2-en-1-ones, functionalized through facile condensation and subsequent substitution reactions, has shown potency as VLA-4 antagonists. This demonstrates the utility of cyclobutane derivatives in the synthesis of bioactive molecules with potential therapeutic applications (Brand et al., 2003).

  • Anticancer Complexes : Mixed-NH3/amine platinum (II) complexes featuring a dichloroacetate moiety have been synthesized using cyclobutane derivatives. These complexes exhibit significant cytotoxicity toward cancer cells, highlighting the role of cyclobutane-containing compounds in developing novel anticancer drugs (Liu et al., 2013).

Development of Novel Synthetic Methodologies

  • Diastereo- and Enantioselective Synthesis : The use of CuH-catalyzed hydroamination for the synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes demonstrates an advanced method for creating complex molecules with high stereocontrol. This technique is pivotal for generating compounds with multiple substituents and stereocenters, which are important in biologically active compounds (Feng et al., 2019).

  • Fluorine-18 Labeling : The synthesis of fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid for positron emission tomography (PET), showcases the application of cyclobutane derivatives in creating diagnostic tools for tumor delineation (Shoup & Goodman, 1999).

Exploration of Unique Chemical Reactions

  • Oxy- and Amino-Fluorination : A mild intramolecular fluoro-cyclisation reaction of benzylic alcohols and amines using cyclobutane derivatives has been developed to afford fluorinated heterocycles. This process demonstrates the dual role of Selectfluor as both a fluorine source and a base, crucial for creating fluorinated compounds with potential applications in medicinal chemistry (Parmar & Rueping, 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(2-fluorophenyl)cyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-10-4-2-1-3-9(10)7-5-8(12)6-7;/h1-4,7-8H,5-6,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMYNKMYLOANFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride

CAS RN

1807937-81-0, 1269152-54-6
Record name 3-(2-fluorophenyl)cyclobutan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-(2-fluorophenyl)cyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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